molecular formula C13H13N3O B051484 2-Cyclopropylquinoline-4-carbohydrazide CAS No. 119778-68-6

2-Cyclopropylquinoline-4-carbohydrazide

Cat. No. B051484
M. Wt: 227.26 g/mol
InChI Key: LOSFWVILZWCLLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Cyclopropylquinoline-4-carbohydrazide often involves complex reactions, including cyclization, cyclopropanation, and the incorporation of various functional groups to achieve the desired chemical structure. For example, a synthesis route involves the reaction of N'-(2-alkynylbenzylidene)hydrazide with cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, leading to pyrazolo[5,1-a]isoquinolines through cycloaddition and cyclopropane opening reactions (Yao et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyclopropylquinoline-4-carbohydrazide is characterized by complex ring systems, often including cyclopropyl groups and quinoline moieties. For instance, the structure of 2-phenylquinoline-4-carboylhydrazide and its metal complexes have been analyzed, revealing insights into the ligand's coordination and the overall geometry of the complexes (Xi et al., 2009).

Chemical Reactions and Properties

2-Cyclopropylquinoline-4-carbohydrazide and its derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are crucial for modifying the compound's chemical structure for potential applications. For example, the intermolecular cyclization of carbodiimides leading to 2-aminoquinazolinone derivatives highlights the reactivity and versatility of these compounds in chemical synthesis (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of 2-Cyclopropylquinoline-4-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Single crystal studies of related compounds provide valuable information about their crystallization behavior and molecular packing (Shetty et al., 2016).

Scientific Research Applications

Anti-HIV Activity

A class of 4-hydroxyquinoline-3-carbohydrazide derivatives, closely related to 2-Cyclopropylquinoline-4-carbohydrazide, was synthesized and evaluated for anti-HIV activity. These compounds showed moderate inhibitory properties against the HIV-1 virus, with specific derivatives identified as potent anti-HIV agents due to their ability to bind into the active site of HIV-1 integrase. Interestingly, these compounds presented no significant cytotoxicity at the tested concentration, highlighting their potential for further development as anti-HIV-1 agents (Hajimahdi et al., 2013).

Antimicrobial Potential

Research on N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives revealed their promising antimicrobial properties. Microwave irradiation techniques were used to synthesize these derivatives, which were then tested for their antimicrobial efficacy. One particular derivative emerged as a highly active antimicrobial agent, indicating the quinoline motif's potential as a bioactive template for future drug development (Bello et al., 2017).

Molecular Docking and Antimicrobial Activity

Further studies on quinoline derivatives and their complexes with metals such as Cu(II), Ni(II), and Co(II) demonstrated promising applications in molecular docking and antimicrobial activities. These compounds showed significant inhibition in silico against liver carcinoma cells and in vitro against various microorganisms, suggesting their potential for drug development and as antimicrobial agents (Ali et al., 2019).

Antimicrobial and Antifungal Activities

Another study on 1,2,3-triazoles containing the quinoline moiety, similar in structure to 2-Cyclopropylquinoline-4-carbohydrazide, found these compounds exhibited significant antibacterial and antifungal activity. The research highlighted the influence of substituents on the triazole ring on antimicrobial activity, with certain compounds showing significant efficacy against all tested strains (Sumangala et al., 2010).

properties

IUPAC Name

2-cyclopropylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSFWVILZWCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402086
Record name 2-cyclopropylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylquinoline-4-carbohydrazide

CAS RN

119778-68-6
Record name 2-cyclopropylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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